molecular formula C13H18ClNO2 B2888691 Methyl 8-(aminomethyl)-5,6,7,8-tetrahydronaphthalene-2-carboxylate hydrochloride CAS No. 130532-65-9

Methyl 8-(aminomethyl)-5,6,7,8-tetrahydronaphthalene-2-carboxylate hydrochloride

Cat. No.: B2888691
CAS No.: 130532-65-9
M. Wt: 255.74
InChI Key: JWMUOHDJVDPOCH-UHFFFAOYSA-N
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Description

Methyl 8-(aminomethyl)-5,6,7,8-tetrahydronaphthalene-2-carboxylate hydrochloride is a chemical compound with the molecular formula C₁₄H₁₈ClNO₂. It is a derivative of naphthalene, featuring an aminomethyl group attached to the 8th carbon of the naphthalene ring and a carboxylate ester group at the 2nd position. This compound is often used in scientific research and various industrial applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with 5,6,7,8-tetrahydronaphthalene-2-carboxylic acid as the starting material.

  • Aminomethylation: The carboxylic acid group is first converted to an acid chloride using thionyl chloride (SOCl₂). The resulting acid chloride is then reacted with an amine source, such as methylamine, to introduce the aminomethyl group.

  • Esterification: The resulting compound is then esterified using methanol in the presence of an acid catalyst to form the methyl ester.

  • Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: The industrial production of this compound involves large-scale reactions under controlled conditions to ensure purity and yield. The process may include the use of continuous flow reactors and automated systems to optimize production efficiency.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, typically at the naphthalene ring, to form various oxidized derivatives.

  • Reduction: Reduction reactions can be performed to reduce the nitro group to an amine group, if present.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

  • Reduction: Reducing agents such as iron (Fe) and hydrogen (H₂) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.

Major Products Formed:

  • Oxidation Products: Various oxidized naphthalene derivatives.

  • Reduction Products: Reduced amines.

  • Substitution Products: Derivatives with different functional groups attached to the aminomethyl group.

Scientific Research Applications

This compound is widely used in scientific research due to its unique chemical properties. It serves as a building block in organic synthesis, a reagent in chemical reactions, and a precursor for various pharmaceuticals and biologically active compounds. Its applications include:

  • Chemistry: Used in the synthesis of complex organic molecules.

  • Biology: Employed in the study of enzyme inhibitors and receptor ligands.

  • Medicine: Utilized in the development of new drugs and therapeutic agents.

  • Industry: Applied in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in drug development, it may act as an enzyme inhibitor by binding to the active site of the enzyme, preventing its normal function. The molecular targets and pathways involved would vary based on the biological system and the specific reaction being studied.

Comparison with Similar Compounds

  • Methyl 3-(aminomethyl)benzoate hydrochloride: Similar structure but with a different position of the aminomethyl group.

  • 8-Aminooctanoic acid, methyl ester: Similar ester group but with a different carbon chain length.

Uniqueness: Methyl 8-(aminomethyl)-5,6,7,8-tetrahydronaphthalene-2-carboxylate hydrochloride is unique due to its specific arrangement of functional groups on the naphthalene ring, which influences its reactivity and applications.

Properties

IUPAC Name

methyl 8-(aminomethyl)-5,6,7,8-tetrahydronaphthalene-2-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2.ClH/c1-16-13(15)10-6-5-9-3-2-4-11(8-14)12(9)7-10;/h5-7,11H,2-4,8,14H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWMUOHDJVDPOCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(CCCC2CN)C=C1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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